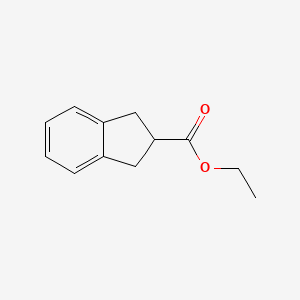

ethyl 2,3-dihydro-1H-indene-2-carboxylate

Description

Structure

3D Structure

Properties

IUPAC Name |

ethyl 2,3-dihydro-1H-indene-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O2/c1-2-14-12(13)11-7-9-5-3-4-6-10(9)8-11/h3-6,11H,2,7-8H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWGYNDFMGAWDHP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CC2=CC=CC=C2C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Mechanistic Investigations of Ethyl 2,3 Dihydro 1h Indene 2 Carboxylate

Transformations and Functional Group Interconversions

The ester group in ethyl 2,3-dihydro-1H-indene-2-carboxylate is a focal point for a range of functional group interconversions, including hydrolysis, amidation, and reduction.

Hydrolysis and Saponification of the Ester Moiety

The ester linkage of ethyl 2,3-dihydro-1H-indene-2-carboxylate can be cleaved through hydrolysis under both acidic and basic conditions to yield 2,3-dihydro-1H-indene-2-carboxylic acid.

Acid-catalyzed hydrolysis is typically performed by heating the ester with an excess of water in the presence of a strong acid catalyst, such as dilute hydrochloric or sulfuric acid. chemguide.co.uk This reaction is reversible, and to drive the equilibrium towards the products, a large excess of water is employed. chemguide.co.uk

Basic hydrolysis, or saponification, is a more common and generally irreversible method for cleaving the ester. chemguide.co.uklibretexts.org This reaction is carried out by heating the ester with an aqueous solution of a strong base, such as sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH). operachem.comlibretexts.org The reaction proceeds via nucleophilic acyl substitution, where a hydroxide ion attacks the electrophilic carbonyl carbon of the ester. This results in the formation of a carboxylate salt and ethanol. libretexts.org Subsequent acidification of the reaction mixture with a strong acid protonates the carboxylate salt to afford the free carboxylic acid. chemguide.co.ukoperachem.com

Table 1: Typical Conditions for Saponification of Esters

| Base | Solvent | Temperature | Reaction Time | Product | Yield |

| NaOH | Methanol/Water | Room Temperature | 5 hours | Carboxylic Acid | High |

| NaOH | Methanol/Water | Reflux | 4 hours | Carboxylic Acid | 98% operachem.com |

| KOH | Ethanol | Room Temperature | 24 hours | Potassium Carboxylate Salt | - |

This table presents generalized conditions for ester saponification based on literature procedures for similar substrates.

Amidation and Other Carboxylic Acid Derivative Formations

The ester group of ethyl 2,3-dihydro-1H-indene-2-carboxylate can be converted into a variety of other carboxylic acid derivatives, with amidation being a key transformation. Direct amidation of the ester with an amine can be challenging and may require high temperatures or the use of specific catalysts.

A more common route to amides involves a two-step process. First, the ester is hydrolyzed to the corresponding carboxylic acid, 2,3-dihydro-1H-indene-2-carboxylic acid, as described in the previous section. The resulting carboxylic acid can then be activated to facilitate amide bond formation. A widely used method for this activation is the conversion of the carboxylic acid to an acyl chloride. This is typically achieved by treating the carboxylic acid with thionyl chloride (SOCl₂), often with gentle heating. prepchem.com The resulting 2,3-dihydro-1H-indene-2-carbonyl chloride is a highly reactive intermediate that readily reacts with a wide range of primary and secondary amines to form the corresponding amides.

Alternatively, coupling agents such as dicyclohexylcarbodiimide (B1669883) (DCC) can be employed to directly form the amide bond between the carboxylic acid and an amine, avoiding the need to isolate the acyl chloride. umn.edu This method is particularly useful for the synthesis of peptides and other sensitive amide-containing molecules. researchgate.net

Selective Reductions of Carbonyl and Ester Groups

The ester group in ethyl 2,3-dihydro-1H-indene-2-carboxylate can be selectively reduced to a primary alcohol, (2,3-dihydro-1H-inden-2-yl)methanol. Strong reducing agents are required for this transformation, with lithium aluminum hydride (LiAlH₄) being the most commonly employed reagent. byjus.commasterorganicchemistry.com The reduction is typically carried out in an anhydrous aprotic solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF). byjus.com LiAlH₄ is a powerful nucleophilic reducing agent that readily attacks the carbonyl carbon of the ester, leading to the formation of the corresponding primary alcohol upon aqueous workup. youtube.com

It is important to note the selectivity of different reducing agents. While LiAlH₄ will reduce esters, carboxylic acids, ketones, and aldehydes, other common reducing agents like sodium borohydride (B1222165) (NaBH₄) are less reactive and will typically only reduce aldehydes and ketones. youtube.com Therefore, if the dihydroindene scaffold were to contain a ketone in addition to the ester, NaBH₄ could potentially be used to selectively reduce the ketone while leaving the ester intact. For the reduction of the ester group itself, LiAlH₄ is the reagent of choice. masterorganicchemistry.comyoutube.com

Electrophilic and Nucleophilic Additions to the Indene (B144670) System

The dihydroindene unit of ethyl 2,3-dihydro-1H-indene-2-carboxylate can undergo both electrophilic substitution on the aromatic ring and nucleophilic addition at the carbonyl carbon of the ester.

Electrophilic Aromatic Substitution: The benzene (B151609) ring of the dihydroindene system is susceptible to electrophilic aromatic substitution reactions, such as nitration and Friedel-Crafts reactions. wikipedia.orgmasterorganicchemistry.com The alkyl portion of the dihydroindene ring acts as an electron-donating group, which activates the aromatic ring and directs incoming electrophiles to the ortho and para positions relative to the fused ring system. libretexts.org For instance, nitration of indane (2,3-dihydro-1H-indene) with nitric acid can yield 4-nitroindan (B22424) and 5-nitroindan. chembk.comnist.gov Similarly, Friedel-Crafts acylation or alkylation, typically catalyzed by a Lewis acid like aluminum chloride (AlCl₃), would be expected to introduce acyl or alkyl groups onto the aromatic ring. wikipedia.orgbyjus.comorganic-chemistry.org

Nucleophilic Addition: The primary site for nucleophilic attack on ethyl 2,3-dihydro-1H-indene-2-carboxylate is the electrophilic carbonyl carbon of the ester group. As discussed in the sections on hydrolysis and amidation, nucleophiles such as hydroxide ions and amines readily add to this position, leading to substitution at the acyl carbon.

Carbon-Carbon Bond Forming Reactions Involving the Dihydroindene Unit

The carbon framework of ethyl 2,3-dihydro-1H-indene-2-carboxylate can be further elaborated through carbon-carbon bond-forming reactions, with alkylation and arylation being of significant interest.

Alkylation and Arylation Reactions

The α-carbon of the ester group in ethyl 2,3-dihydro-1H-indene-2-carboxylate is acidic due to the electron-withdrawing effect of the adjacent carbonyl group. This allows for deprotonation by a strong base to form a nucleophilic enolate. 182.160.97 This enolate can then react with various electrophiles, such as alkyl halides, in an Sₙ2 reaction to form a new carbon-carbon bond at the α-position. libretexts.orgpressbooks.publibretexts.org

The choice of base is crucial for the successful formation of the enolate. Strong, non-nucleophilic bases like lithium diisopropylamide (LDA) are often used to ensure complete and irreversible deprotonation. 182.160.97 The resulting enolate can then be treated with a primary or secondary alkyl halide to introduce an alkyl group at the 2-position of the dihydroindene ring.

A notable example of a related transformation is the synthesis of ethyl 2-(4-methylbenzoyl)-2,3-dihydro-1H-indene-2-carboxylate. nih.govresearchgate.net This reaction involves a two-step C-alkylation process where ethyl 3-oxo-3-(p-tolyl)propanoate reacts with 1,2-bis(halomethyl)benzene in the presence of a base like cesium carbonate (Cs₂CO₃) in a solvent such as dimethyl sulfoxide (B87167) (DMSO). nih.govresearchgate.net This demonstrates the feasibility of forming carbon-carbon bonds at the 2-position of the dihydroindene system.

Table 2: C-Alkylation of an Indene Ester Derivative

| Substrates | Base | Solvent | Temperature | Product |

| Ethyl 3-oxo-3-(p-tolyl)propanoate, 1,2-bis(bromomethyl)benzene | Cs₂CO₃ | DMSO | 40 °C | Ethyl 2-(4-methylbenzoyl)-2,3-dihydro-1H-indene-2-carboxylate |

This table is based on the reported synthesis of a related compound and illustrates the conditions for C-alkylation at the 2-position of the indene ring system. nih.govresearchgate.net

Condensation and Cycloaddition Reactions

The reactivity of ethyl 2,3-dihydro-1H-indene-2-carboxylate in condensation and cycloaddition reactions is a subject of interest for the synthesis of more complex molecular architectures.

A related reaction is the crossed Claisen condensation, where the ester reacts with a different carbonyl compound. byjus.com For instance, the reaction of ethyl 2,3-dihydro-1H-indene-2-carboxylate with a non-enolizable ester in the presence of a strong base could lead to a β-keto ester.

Furthermore, the Claisen-Schmidt condensation, a reaction between an aldehyde or ketone and another carbonyl compound lacking an α-hydrogen, provides a pathway to α,β-unsaturated carbonyl compounds. wikipedia.org While typically involving an enolizable ketone or aldehyde, derivatives of ethyl 2,3-dihydro-1H-indene-2-carboxylate, such as the corresponding ketone (1-oxo-2,3-dihydro-1H-indene-2-carboxylate), could potentially undergo this reaction with aromatic aldehydes.

Cycloaddition reactions offer a powerful tool for the construction of cyclic systems. The indene moiety can participate in various cycloaddition reactions.

[4+2] Cycloaddition (Diels-Alder Reaction): While ethyl 2,3-dihydro-1H-indene-2-carboxylate itself is not a diene, its derivatives with a diene functionality incorporated into the structure could undergo Diels-Alder reactions. The development of synthetic routes to such diene-substituted indene carboxylates would open avenues for creating complex polycyclic systems.

[2+2] Cycloaddition: Photochemical [2+2] cycloaddition reactions are known for indene derivatives, leading to the formation of cyclobutane (B1203170) rings. These reactions can occur intramolecularly or intermolecularly. diva-portal.org

1,3-Dipolar Cycloaddition: The reaction of 1,3-dipoles, such as azomethine ylides, with alkenes is a well-established method for the synthesis of five-membered heterocycles. diva-portal.orgnih.govwikipedia.orgresearchgate.netnih.gov The double bond in the five-membered ring of dehydro derivatives of ethyl 2,3-dihydro-1H-indene-2-carboxylate could act as a dipolarophile in such reactions, leading to the formation of fused pyrrolidine (B122466) rings.

[2+2+1] Cycloaddition (Pauson-Khand Reaction): The Pauson-Khand reaction is a [2+2+1] cycloaddition of an alkene, an alkyne, and carbon monoxide, typically catalyzed by a cobalt carbonyl complex, to form a cyclopentenone. researchgate.netnih.gov Indene and its derivatives have been shown to participate as the alkene component in intermolecular Pauson-Khand reactions. researchgate.net

Dimerization and Oligomerization Studies

The dimerization of indene derivatives can occur through various mechanisms, including cycloaddition reactions. For instance, the spontaneous dimerization of allenes generated in situ can lead to substituted 1,2-dimethylenecyclobutanes via a [2+2] cycloaddition. libretexts.org While specific studies on the dimerization of ethyl 2,3-dihydro-1H-indene-2-carboxylate are not prevalent, related indole (B1671886) derivatives like ethyl 1H-indole-2-carboxylate are known to form hydrogen-bonded dimers in the solid state. nih.gov

Rearrangement Reactions and Ring Transformations

The indane framework is susceptible to various rearrangement and ring transformation reactions, often catalyzed by acids or transition metals.

Acid-catalyzed reactions of indene derivatives can lead to complex rearrangements and cyclizations. For example, Lewis acid-promoted reactions of ethenetricarboxylates with arylallenes can produce indene derivatives through a conjugate addition/Friedel-Crafts cyclization pathway. nih.gov The mechanism of acid-catalyzed ester hydrolysis involves protonation of the carbonyl oxygen, making the carbonyl carbon more electrophilic for nucleophilic attack by water. libretexts.orgyoutube.comyoutube.comnih.govyoutube.com A similar activation can be envisioned for acid-catalyzed rearrangements of ethyl 2,3-dihydro-1H-indene-2-carboxylate.

Intramolecular reactions of substituted indene derivatives provide a powerful strategy for the synthesis of complex polycyclic systems. The intramolecular Heck reaction, a palladium-catalyzed coupling of an aryl or alkenyl halide with an alkene within the same molecule, has been widely used to construct a variety of ring systems. nih.govthieme-connect.dewikipedia.orgchim.it A suitably substituted derivative of ethyl 2,3-dihydro-1H-indene-2-carboxylate could undergo an intramolecular Heck reaction to form a new ring fused to the indane core.

The five-membered ring of the indane system can be expanded to a six- or seven-membered ring through various methods. One common approach involves the use of diazomethane (B1218177) or trimethylsilyldiazomethane (B103560). nih.gov For example, the reaction of a ketone precursor, ethyl 1-oxo-2,3-dihydro-1H-indene-2-carboxylate, with diazomethane could potentially lead to a ring-expanded β-keto ester. Another strategy involves the rhodium-catalyzed ring expansion of indenes to naphthalenes using α-diazo sulfonium (B1226848) salts. rsc.org Furthermore, a novel ring expansion of 2-azido-2-phenyl-indan-1,3-dione has been reported to generate heterocyclic scaffolds. researchgate.net

The following table summarizes selected ring expansion reactions of indanone derivatives, which are structurally related to the ketone precursor of the title compound.

| Starting Material | Reagent | Product | Reference |

| 2-Phenyl-2-[2-(2-pyridyl)ethyl]-indan-1,3-dione | Catalytic Hydrogenation | Nine-membered nitrogen-containing heterocycle | researchgate.net |

| 2-Azido-2-phenyl-indan-1,3-dione | Primary amines, Cs2CO3 | 3-Amino-2,3-dihydroisoquinoline-1,4-diones | researchgate.net |

Mechanistic Studies of Key Reaction Pathways

The mechanisms of the reactions discussed above have been the subject of numerous studies.

Claisen Condensation: The mechanism involves the deprotonation of an α-hydrogen to form an enolate, which then acts as a nucleophile, attacking the carbonyl carbon of a second ester molecule. Subsequent elimination of an alkoxide group yields the β-keto ester. wikipedia.orgbyjus.comlibretexts.org

Heck Reaction: The intramolecular Heck reaction typically proceeds through a catalytic cycle involving oxidative addition of the halide to a Pd(0) complex, migratory insertion of the alkene into the Pd-C bond, and subsequent β-hydride elimination to regenerate the catalyst and form the product. wikipedia.orgchim.it

Ring Expansion with Diazomethane: The mechanism of ring expansion of ketones with trimethylsilyldiazomethane is proposed to involve an initial equatorial attack of the diazomethane on the ketone, followed by migration of a carbon atom to the adjacent carbon bearing the diazo group, with concomitant loss of nitrogen gas. nih.gov

Acid-Catalyzed Ester Hydrolysis: DFT calculations suggest that acid-catalyzed ester hydrolysis proceeds via a two-step mechanism. The first step is the rate-determining protonation of the ester alkyl-oxygen, which generates a highly reactive acylium ion. This is followed by the spontaneous reaction of the acylium ion with two water molecules in a trimolecular reaction to give the carboxylic acid. nih.gov

Elucidation of Reaction Intermediates

The elucidation of reaction intermediates is crucial for understanding the stepwise pathway of a chemical transformation. For ethyl 2,3-dihydro-1H-indene-2-carboxylate, potential reactions include hydrolysis, transesterification, reduction, and reactions at the α-carbon.

A key reaction for esters is hydrolysis , which can be catalyzed by either acid or base. In a typical base-catalyzed hydrolysis, the reaction would proceed through a tetrahedral intermediate .

Hypothetical Base-Catalyzed Hydrolysis Intermediates:

| Step | Intermediate/Transition State | Description |

| 1 | Nucleophilic attack by hydroxide | The hydroxide ion attacks the electrophilic carbonyl carbon of the ester. |

| 2 | Tetrahedral Intermediate | A transient, high-energy species is formed where the carbonyl carbon is sp³ hybridized and bonded to the original ester oxygen, the ethoxy group, the indane ring, and the incoming hydroxide. |

| 3 | Collapse of the intermediate | The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling the ethoxide as the leaving group. |

| 4 | Proton transfer | A rapid acid-base reaction occurs where the ethoxide deprotonates the newly formed carboxylic acid to yield the carboxylate and ethanol. |

In a similar vein, reactions involving the α-carbon to the ester, such as alkylation, would proceed through an enolate intermediate . The formation of this enolate would be achieved by treating ethyl 2,3-dihydro-1H-indene-2-carboxylate with a suitable base.

Mechanistic studies on related indane structures, such as in the Hooker oxidation, have identified indane carboxylic acid derivatives as key intermediates in complex transformations. researchgate.net This suggests that the carboxylate or related derivatives of the title compound could serve as intermediates in various synthetic pathways.

Computational and Theoretical Studies on Ethyl 2,3 Dihydro 1h Indene 2 Carboxylate

Reaction Mechanism Simulation and Theoretical Mechanistic Elucidation

The elucidation of reaction mechanisms through computational and theoretical studies provides an atomic-level understanding of the chemical transformations leading to and involving ethyl 2,3-dihydro-1H-indene-2-carboxylate. These theoretical investigations are instrumental in mapping reaction pathways, identifying transient intermediates, and rationalizing experimental observations such as product distribution and stereoselectivity.

Ab Initio and Semi-Empirical Methods for Reaction Pathways

The exploration of reaction pathways for the synthesis of the indane framework relies heavily on quantum mechanical methods. Ab initio and semi-empirical calculations are two major classes of computational techniques used to model the potential energy surface (PES) of a reaction, which governs its mechanism.

Ab initio methods , such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and particularly Density Functional Theory (DFT), are derived from first principles without reliance on experimental parameters. rdd.edu.iq These methods are used to optimize the geometries of reactants, products, and, most importantly, transition states. rdd.edu.iqpsu.edu For instance, methods like MP2 with the 6-31G** basis set can be employed to locate transition state structures, which are critical points on the PES corresponding to the highest energy barrier along the reaction coordinate. rdd.edu.iq Advanced methods like Complete Basis Set (CBS-QB3) can provide highly accurate predictions of reaction enthalpies and activation energies, often with an accuracy of less than 2 kcal/mol. researchgate.net DFT, with functionals like B3LYP, is widely used for its balance of computational cost and accuracy in studying organic reaction mechanisms, including those catalyzed by transition metals. researchgate.net

Semi-empirical methods , such as AM1, are computationally less demanding and are suitable for scanning the potential energy surfaces of larger molecular systems or for obtaining initial estimates of reaction pathways. While they are generally less accurate than ab initio methods, they provide valuable qualitative insights that can guide more rigorous theoretical investigations. researchgate.net

The typical application of these methods in studying a reaction mechanism, such as an intramolecular cyclization to form an indane ring, is summarized in the table below.

| Computational Method | Primary Application in Mechanism Elucidation | Typical Use Case |

| Semi-Empirical (e.g., AM1, PM3) | Initial screening of possible reaction pathways. | Rapidly assessing multiple potential cyclization routes to identify the most plausible ones for further study. |

| Hartree-Fock (HF) | Geometry optimization of stable molecules and initial transition state searches. | Providing a baseline geometry and wavefunction for more advanced calculations. rdd.edu.iq |

| Density Functional Theory (DFT) | Calculation of reaction energies, activation barriers, and transition state geometries. | Determining the rate-determining step in a multi-step catalytic cycle; rationalizing regio- or stereoselectivity. researchgate.netresearchgate.netrsc.org |

| Møller-Plesset Perturbation (MP2) | Incorporating electron correlation for more accurate energy and geometry predictions. | Refining the energies of transition states and intermediates found at the DFT or HF level. rdd.edu.iqpsu.edu |

| High-Accuracy Composite (e.g., CBS-QB3) | Obtaining highly accurate single-point energies for thermodynamic and kinetic parameters. | Calculating a precise enthalpy of formation or a benchmark activation energy for a key mechanistic step. researchgate.net |

| Intrinsic Reaction Coordinate (IRC) | Verifying that a calculated transition state connects the correct reactants and products. | Confirming the reaction path from a transition state downhill to the corresponding reactant and product complexes. rdd.edu.iq |

Computational Support for Proposed Reaction Mechanisms

Computational chemistry provides robust support for mechanisms proposed from experimental evidence, particularly for common synthetic routes to the indane core structure found in ethyl 2,3-dihydro-1H-indene-2-carboxylate.

Intramolecular Friedel-Crafts Reactions: A primary method for constructing the indane skeleton is through the intramolecular Friedel-Crafts alkylation of a substituted benzene (B151609) with a tethered electrophile. researchgate.netnih.gov The generally accepted mechanism involves the formation of a carbocation intermediate that is attacked by the aromatic ring to close the five-membered ring. masterorganicchemistry.com Computational studies can provide significant insights into this process. For example, DFT calculations can be used to:

Model the formation of the electrophilic species (e.g., a carbocation from an alcohol or alkyl halide precursor).

Compare the activation energy barriers for the formation of five-membered (indane) versus six-membered (tetralin) rings, thereby explaining the experimentally observed regioselectivity. masterorganicchemistry.com

Rationalize the diastereoselectivity in cases where new stereocenters are formed during the cyclization by calculating the relative energies of the diastereomeric transition states. researchgate.net

Transition Metal-Catalyzed Cyclizations: Modern synthetic methods often employ palladium or rhodium catalysts to construct the indane ring system. researchgate.net Theoretical calculations are indispensable for understanding these complex, multi-step catalytic cycles.

In rhodium-catalyzed syntheses , such as the formation of indenes from propargyl alcohols, DFT calculations have been shown to be crucial. researchgate.net One study demonstrated that the choice of ligand (DPEphos) was key to promoting an unusual 1,4-rhodium migration over a competing β-oxygen elimination pathway. DFT calculations supported this by showing that the ligand lowered the relative energy of the key rhodium intermediate on the desired migration path, thus explaining the observed reaction selectivity. researchgate.net

For palladium-catalyzed reactions , such as intramolecular C-H activation or Heck-type cyclizations, computational studies help to map out the entire catalytic cycle. researchgate.netnih.govexlibrisgroup.com Theoretical modeling can identify the rate-determining step, which could be oxidative addition, carbopalladation, or reductive elimination. rsc.org For instance, in reactions where five- and six-membered rings are possible products, calculations often confirm that the 5-exo-trig cyclization pathway to form the indane ring is kinetically favored over the 6-endo alternative, which aligns with experimental outcomes. researchgate.net The table below illustrates hypothetical energy data from a DFT study comparing two possible mechanistic pathways for a key cyclization step.

| Parameter | Pathway A (e.g., 5-exo-trig) | Pathway B (e.g., 6-endo-trig) |

| Enthalpy of Activation (ΔH‡) | 18.5 kcal/mol | 22.1 kcal/mol |

| Gibbs Free Energy of Activation (ΔG‡) | 21.0 kcal/mol | 25.5 kcal/mol |

| Reaction Enthalpy (ΔHrxn) | -15.2 kcal/mol | -12.8 kcal/mol |

| Conclusion from Data | Pathway A is kinetically and thermodynamically favored, predicting it as the major reaction channel. |

Such computational data provides quantitative backing for a proposed mechanism, transforming it from a plausible explanation into a well-supported theoretical model.

Advanced Spectroscopic and Crystallographic Characterization in Research

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

High-resolution NMR spectroscopy is the cornerstone for elucidating the molecular structure of ethyl 2,3-dihydro-1H-indene-2-carboxylate in solution. One-dimensional ¹H and ¹³C NMR provide initial information on the number and type of protons and carbons, while multi-dimensional techniques are essential for complete and unambiguous assignment.

Multi-dimensional NMR experiments are critical for establishing the connectivity of atoms within the molecule.

Correlation Spectroscopy (COSY): This experiment identifies protons that are spin-spin coupled, typically through two or three bonds. For ethyl 2,3-dihydro-1H-indene-2-carboxylate, key correlations would be observed between the methine proton at the C2 position and the diastereotopic methylene (B1212753) protons at the C1 and C3 positions. Additionally, the characteristic coupling between the methylene and methyl protons of the ethyl ester group would be clearly visible.

Heteronuclear Single Quantum Coherence (HSQC): The HSQC spectrum correlates each proton with the carbon atom to which it is directly attached. This allows for the unambiguous assignment of carbon signals based on the previously assigned proton spectrum. For instance, the proton signal for the C2 methine would show a cross-peak with the corresponding C2 carbon signal.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC spectroscopy reveals longer-range couplings between protons and carbons, typically over two to three bonds (²J_CH and ³J_CH). This is instrumental in piecing together the molecular skeleton. Key HMBC correlations would include the C2 proton showing correlations to the carbonyl carbon of the ester, as well as to the aromatic carbons C3a and C7a. The protons of the ethyl group would show correlations to the ester carbonyl carbon.

Table 1: Predicted NMR Correlations for Ethyl 2,3-dihydro-1H-indene-2-carboxylate

| Technique | Correlating Nuclei | Expected Key Correlations | Information Gained |

|---|---|---|---|

| COSY | ¹H – ¹H | H2 ↔ H1/H3OCH₂CH₃ ↔ OCH₂CH ₃ | Identifies neighboring protons and spin systems. |

| HSQC | ¹H – ¹³C (¹J) | H2 ↔ C2H1/H3 ↔ C1/C3Aromatic H ↔ Aromatic C | Assigns carbons directly bonded to protons. |

| HMBC | ¹H – ¹³C (²J, ³J) | H2 ↔ C =OH2 ↔ C3a/C7aH1/H3 ↔ Aromatic C | Establishes long-range connectivity, confirming the molecular framework. |

The C2 position of ethyl 2,3-dihydro-1H-indene-2-carboxylate is a chiral center. For substituted derivatives or when the compound is synthesized stereoselectively, NMR is a powerful tool for determining the relative stereochemistry.

The magnitude of the three-bond coupling constants (³J_HH) between the C2 proton and the protons on C1 and C3 is diagnostic of their dihedral angle, as described by the Karplus equation. Different coupling constants for the two C1 protons (or C3 protons) with the C2 proton can indicate a preferred conformation of the five-membered ring. Furthermore, in substituted analogs, the observation of through-space interactions via Nuclear Overhauser Effect (NOE) experiments can establish the relative positioning of substituents as either cis or trans to one another.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation and Fragment Analysis

High-Resolution Mass Spectrometry provides an extremely accurate measurement of the mass-to-charge ratio (m/z) of the parent ion, which is used to confirm the molecular formula of the compound. For ethyl 2,3-dihydro-1H-indene-2-carboxylate (C₁₂H₁₄O₂), the expected exact mass can be calculated and compared to the experimental value, typically with a mass accuracy of less than 5 ppm. For example, the sodium adduct [M+Na]⁺ would have a calculated m/z of 213.0886, and HRMS would confirm this value experimentally .

Fragment analysis, often performed using tandem mass spectrometry (MS/MS), provides information about the compound's structure. Common fragmentation pathways for this molecule would include the loss of the ethoxy group (-•OCH₂CH₃) or the entire ethyl formate moiety.

Table 2: HRMS Data for Ethyl 2,3-dihydro-1H-indene-2-carboxylate

| Ion | Molecular Formula | Calculated m/z | Observed m/z |

|---|---|---|---|

| [M+H]⁺ | C₁₂H₁₅O₂⁺ | 191.1067 | Typically within ± 0.0009 |

X-ray Crystallography for Solid-State Structure and Absolute Configuration Determination

X-ray crystallography offers the most definitive method for determining the three-dimensional structure of a molecule in the solid state. By analyzing the diffraction pattern of X-rays passing through a single crystal, a detailed map of electron density can be generated, revealing precise bond lengths, bond angles, and torsional angles.

Table 3: Crystallographic Data for the Derivative Ethyl 2-(4-methylbenzoyl)-2,3-dihydro-1H-indene-2-carboxylate researchgate.netnih.gov

| Parameter | Value |

|---|---|

| Molecular Formula | C₂₀H₂₀O₃ |

| Molecular Weight | 308.37 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.1957 (14) |

| b (Å) | 6.1287 (10) |

| c (Å) | 32.995 (5) |

| β (˚) | 93.014 (3) |

| **Volume (ų) ** | 1655.0 (5) |

| Z | 4 |

Chiral Chromatography for Enantiomeric Purity Assessment (e.g., HPLC with chiral columns)

Since ethyl 2,3-dihydro-1H-indene-2-carboxylate possesses a stereocenter at the C2 position, it can exist as a pair of enantiomers. Chiral High-Performance Liquid Chromatography (HPLC) is the gold-standard technique for separating these enantiomers and determining the enantiomeric purity (or enantiomeric excess, ee) of a sample.

This method utilizes a chiral stationary phase (CSP) within the HPLC column. The CSP interacts diastereomerically with the two enantiomers, causing them to travel through the column at different rates and thus elute at different times. By comparing the peak areas of the two separated enantiomers in the resulting chromatogram, the ratio of the enantiomers and the ee of the mixture can be precisely quantified. This analysis is indispensable in the context of asymmetric synthesis, where the goal is to produce one enantiomer selectively.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) and Raman spectroscopy are used to identify the functional groups present in a molecule by probing their vibrational modes. For ethyl 2,3-dihydro-1H-indene-2-carboxylate, the most prominent feature in the IR spectrum is a strong absorption band corresponding to the carbonyl (C=O) stretch of the ester group, typically appearing around 1730 cm⁻¹.

Other characteristic signals include:

C-H stretching vibrations: Aromatic C-H stretches appear just above 3000 cm⁻¹, while aliphatic C-H stretches for the CH₂ and CH₃ groups appear just below 3000 cm⁻¹.

C=C stretching vibrations: Aromatic ring stretching vibrations are observed in the 1600-1450 cm⁻¹ region.

C-O stretching vibrations: The C-O single bond stretches of the ester group typically result in strong bands in the 1300-1100 cm⁻¹ region.

Raman spectroscopy provides complementary information, particularly for the less polar bonds, and can be used to analyze the symmetric vibrations of the molecule.

Table 4: List of Chemical Compounds Mentioned

| Compound Name |

|---|

| Ethyl 2,3-dihydro-1H-indene-2-carboxylate |

| Ethyl 2-(4-methylbenzoyl)-2,3-dihydro-1H-indene-2-carboxylate |

Role As a Synthetic Intermediate and Building Block in Complex Molecule Synthesis

Precursor to Highly Functionalized Indene (B144670) and Dihydroindene Derivatives

Ethyl 2,3-dihydro-1H-indene-2-carboxylate is extensively used as a starting material for a variety of functionalized indene and dihydroindene derivatives. The ester group and the adjacent methylene (B1212753) positions are primary sites for chemical modification.

Detailed research has demonstrated its utility in stereoselective reactions, where the rigid bicyclic structure helps to control the stereochemical outcome. For instance, stereoselective α-chlorination using cinchona alkaloid catalysts can yield products like ethyl (2R)-2-chloro-1-oxo-2,3-dihydro-1H-indene-2-carboxylate with high enantiomeric purity. Similarly, the compound is a substrate for α-amination reactions. The dihydroindene core can also be modified through reactions such as oxidation to form ketones or reduction to produce the corresponding alcohols.

A significant application is the alkylation of the dihydroindene scaffold. An efficient protocol has been developed for the synthesis of ethyl 1-alkyl-1H-indene-2-carboxylates. researchgate.netbohrium.com This method involves the reaction of a related precursor, ethyl 1-acetoxy-1H-indene-2-carboxylate, with Grignard reagents in the presence of a lithium cuprate (B13416276) catalyst (LiCuBr2), affording 1-alkylated indene products in good yields. researchgate.net Furthermore, the core structure is a building block for creating derivatives with potential pharmaceutical applications, such as precursors to cathinone (B1664624) derivatives and specialized serotonin (B10506) receptor agonists.

The following table summarizes key transformations starting from ethyl 2,3-dihydro-1H-indene-2-carboxylate or its closely related analogues.

| Starting Material Analogue | Reagents/Conditions | Product Type | Reference |

| Ethyl 1-oxo-2,3-dihydro-1H-indene-2-carboxylate | Cinchona alkaloid catalyst | Stereoselective α-chlorination | |

| Ethyl 2-amino-2,3-dihydro-1H-indene-5-carboxylate | Oxidizing agents | Ketones or Carboxylic Acids | |

| Ethyl 2-amino-2,3-dihydro-1H-indene-5-carboxylate | Reducing agents | Alcohols or Amines | |

| Ethyl 1-acetoxy-1H-indene-2-carboxylate | Grignard reagents, LiCuBr2 | 1-Alkyl-1H-indene-2-carboxylates | researchgate.netbohrium.com |

| Ethyl 1-oxo-2,3-dihydro-1H-indene-2-carboxylate | Various (see scheme) | Chiral melatonergic ligands | researchgate.net |

Application in the Construction of Carbocyclic Ring Systems

The dihydroindene framework of ethyl 2,3-dihydro-1H-indene-2-carboxylate is a foundational element for the synthesis of more elaborate carbocyclic and heterocyclic systems. researchgate.netresearchgate.net The compound serves as a key intermediate in multi-step syntheses that build additional rings onto the existing scaffold.

A notable example is the synthesis of ethyl 2-(4-methylbenzoyl)-2,3-dihydro-1H-indene-2-carboxylate. nih.govresearchgate.net This synthesis is achieved via a two-step C-alkylation process where ethyl 3-oxo-3-(p-tolyl)propanoate reacts with 1,2-bis(halomethyl)benzene. nih.gov This reaction constructs the fused five-membered ring of the dihydroindene system, demonstrating how precursors to the title compound are used to assemble the core carbocyclic structure itself. The resulting molecule features a quaternary carbon center connecting the dihydroindene moiety to a toluoyl group, showcasing the creation of a complex polycyclic system. nih.govresearchgate.net The design and synthesis of novel chiral 2,3-dihydro-1H-indene derivatives as melatonergic ligands also highlights the scaffold's role in building complex, biologically relevant molecules. researchgate.net

Development of New Synthetic Methodologies Utilizing the Dihydroindene Scaffold

The rigid and well-defined structure of the dihydroindene scaffold makes ethyl 2,3-dihydro-1H-indene-2-carboxylate and its derivatives excellent model substrates for developing and testing new synthetic methodologies. researchgate.net The predictable reactivity and stereochemical environment of the molecule allow researchers to validate new catalytic systems and reaction conditions.

For example, the development of stereoselective α-functionalization reactions has benefited from using dihydroindene keto-esters. The inherent rigidity of the bicyclic system enhances stereochemical control during catalytic processes, making it a valuable tool for assessing the efficacy of new chiral catalysts. Moreover, synthetic strategies targeting the indene core, such as gold(I)-catalyzed direct Csp3-H activation, have been developed to create functionalized indenes, showcasing the ongoing innovation in methodologies centered around this important scaffold. researchgate.net While broader methods like Ni-catalyzed intramolecular hydroacylation are used to form the indenone core from acyclic precursors, the principles of reactivity and stability learned from substrates like ethyl 2,3-dihydro-1H-indene-2-carboxylate are crucial for the rational design of such new transformations. researchgate.net

Ligand and Catalyst Component in Organometallic Chemistry (e.g., metallocene complexes for olefin polymerization)

The indene nucleus, which can be readily derived from ethyl 2,3-dihydro-1H-indene-2-carboxylate, is a critical component in the field of organometallic chemistry, particularly as a ligand for transition metal catalysts. researchgate.net Indenyl ligands are highly valued in the synthesis of metallocene complexes, which are powerful catalysts for olefin polymerization. researchgate.net

Ethyl 2,3-dihydro-1H-indene-2-carboxylate serves as a precursor to the functionalized indene ligands required for these catalysts. The ester group can be chemically transformed or removed to generate an indenyl anion, which then coordinates to a metal center (such as zirconium or titanium) to form the active metallocene catalyst. The substituents on the indene ring, which can be introduced via the synthetic versatility of the starting carboxylate, play a crucial role in tuning the electronic and steric properties of the resulting catalyst. This tuning influences the catalyst's activity, stability, and the properties of the resulting polymer (e.g., polypropylene). researchgate.net The use of this compound as an intermediate for industrial chemicals, including polymers and resins, underscores its importance in this area.

Future Research Directions and Emerging Trends

Development of Novel and Sustainable Synthetic Routes

The chemical industry's growing emphasis on green chemistry is steering research away from traditional synthetic methods that often rely on harsh reagents and generate significant waste. Future efforts in the synthesis of ethyl 2,3-dihydro-1H-indene-2-carboxylate and related indane structures are increasingly focused on developing more sustainable and atom-economical routes.

One promising avenue is the use of Brønsted acid-catalyzed intermolecular cyclization. researchgate.net This approach allows for the metal-free synthesis of substituted indanes from simple starting materials like benzyl (B1604629) ethers and internal olefins. researchgate.net The use of acidic ionic liquids as catalysts is particularly noteworthy as they can be recycled and avoid the need for metallic reagents and subsequent neutralization steps. researchgate.net Another area of exploration is the use of light as a traceless reagent in photoredox catalysis, which aligns perfectly with the principles of green chemistry. nih.gov These methods offer the potential for cleaner reaction profiles and reduced environmental impact. Research is also directed towards one-pot syntheses and domino reactions that can construct the indane core with high efficiency. nih.gov

Exploration of New Reactivity Patterns and Transformations

While the fundamental reactivity of the indane skeleton is well-established, there is ongoing research into uncovering new transformations and reactivity patterns. This includes exploring the chemistry of related compounds like indane-1,3-dione, which can undergo a variety of reactions such as halogenation and cyanation. nih.gov These studies provide insights into the potential reactivity of the indane core in ethyl 2,3-dihydro-1H-indene-2-carboxylate.

Future research will likely focus on the development of novel cyclization strategies to access the indane framework. researchgate.net This includes exploring transition-metal-catalyzed reactions, such as those involving palladium, which can facilitate C-H activation and intramolecular cyclizations to form the five-membered ring. organic-chemistry.org Furthermore, the exploration of decarboxylative transformations of the corresponding carboxylic acid could open up new avenues for functionalization at the 2-position of the indane ring. rsc.org

Advanced Computational Modeling for Structure-Reactivity Relationships

Computational chemistry has become an indispensable tool in modern chemical research, providing deep insights into reaction mechanisms and guiding experimental design. For ethyl 2,3-dihydro-1H-indene-2-carboxylate and its derivatives, advanced computational modeling is expected to play a crucial role in understanding their structure-reactivity relationships.

Density Functional Theory (DFT) is a powerful method for investigating the electronic structure and predicting the reactivity of molecules. researchgate.netnih.govekb.eg DFT calculations can be used to determine key parameters such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, which provide information about the molecule's ability to act as an electron donor or acceptor. nih.govekb.eg These calculations can help to elucidate reaction mechanisms, as demonstrated in studies on the cycloaddition reactions for the construction of indane structures. researchgate.net Future research will likely see an increased use of computational methods to predict the outcomes of new reactions and to design novel indane-based molecules with specific electronic properties.

Integration with Flow Chemistry and Automated Synthesis

The fields of flow chemistry and automated synthesis are revolutionizing the way chemical reactions are performed, offering advantages in terms of safety, efficiency, and scalability. The integration of these technologies into the synthesis of ethyl 2,3-dihydro-1H-indene-2-carboxylate and its derivatives is an emerging trend.

Flow chemistry, where reactions are carried out in a continuously flowing stream rather than in a batch reactor, allows for precise control over reaction parameters such as temperature and pressure. This can lead to higher yields and selectivities, as well as safer handling of hazardous intermediates. While specific applications to ethyl 2,3-dihydro-1H-indene-2-carboxylate are still emerging, the successful application of flow chemistry to the synthesis of related indole (B1671886) derivatives suggests its potential in this area. nih.gov

Automated synthesis platforms, which can perform a large number of reactions in a miniaturized and parallel fashion, are also becoming increasingly important. nih.govresearchgate.net These systems, which can utilize technologies like acoustic droplet ejection for nanoscale synthesis, allow for the rapid screening of reaction conditions and the generation of large compound libraries for drug discovery and materials science research. nih.govresearchgate.net The application of these automated techniques will undoubtedly accelerate the discovery of new reactions and applications for indane derivatives.

Applications in Advanced Materials Science and Engineering (excluding specific material properties)

The rigid, bicyclic structure of the indane core makes it an attractive building block for the construction of advanced materials. While the specific properties of these materials are beyond the scope of this article, the role of ethyl 2,3-dihydro-1H-indene-2-carboxylate and its derivatives as precursors is a significant area of future research.

One area of application is in the field of photopolymerization, where indane-1,3-dione derivatives have been used as photoinitiators for the light-induced curing of polymers, a technology used in applications such as 3D printing. mdpi.comresearchgate.net The indane structure can also be incorporated into polymers to create materials with specific thermal or mechanical properties. For example, indene (B144670) derivatives have been used as ligands in metallocene catalysts for the polymerization of olefins like polypropylene. civilica.com

Furthermore, the electron-accepting nature of the indane-1,3-dione scaffold makes it a suitable component for the design of push-pull dyes, which are molecules with potential applications in non-linear optics. mdpi.com These dyes can be incorporated into polymer composites or organized into thin films, demonstrating the versatility of the indane framework in materials design. mdpi.com Future research will likely explore the incorporation of the ethyl 2,3-dihydro-1H-indene-2-carboxylate motif into a wider range of polymeric and supramolecular structures.

Q & A

Q. What are the standard synthetic routes for ethyl 2,3-dihydro-1H-indene-2-carboxylate, and how are reaction conditions optimized?

Ethyl 2,3-dihydro-1H-indene-2-carboxylate is typically synthesized via C-alkylation or esterification of indene precursors. A common method involves reacting 1,2-bis(halomethyl)benzene with ethyl 3-oxo-3-(aryl)propanoate in the presence of a base like Cs₂CO₃ in DMSO at 40°C . Key optimization factors include:

- Temperature control : Higher temperatures (>60°C) risk side reactions like decarboxylation.

- Solvent choice : Polar aprotic solvents (e.g., DMSO) enhance reaction efficiency.

- Workup : Acidic quenching (1M HCl) followed by ethyl acetate extraction minimizes byproduct formation.

Yields typically range from 70–95% after silica gel chromatography .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- ¹H/¹³C NMR : Key signals include the ester carbonyl (δ ~170 ppm in ¹³C NMR) and dihydroindene protons (δ 3.0–4.5 ppm for CH₂ groups) .

- HRMS : Accurate mass determination confirms molecular formula (e.g., [M+Na]+ calculated for C₁₂H₁₄O₂: 221.0944) .

- IR spectroscopy : Strong absorption at ~1730 cm⁻¹ confirms the ester carbonyl group .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in the stereochemistry of substituted derivatives?

X-ray crystallography is critical for determining dihedral angles and hydrogen-bonding networks . For example, in ethyl 2-(4-methylbenzoyl)-2,3-dihydro-1H-indene-2-carboxylate:

- The dihedral angle between the indene ring and the ester group is 82.5°, confirming non-planarity .

- C–H⋯O hydrogen bonds stabilize the crystal lattice, with bond lengths of 2.28–2.60 Å .

Software like SHELXL refines structural models using parameters like R-factor (<0.05) and electron density residuals (Δρmax < 0.27 eÅ⁻³) .

Q. What strategies address contradictory reactivity data in functionalized derivatives?

Contradictions often arise from substituent electronic effects . For example:

- Electron-withdrawing groups (e.g., -Br) reduce nucleophilic reactivity at the ester group, requiring harsher conditions for further substitution .

- Steric hindrance from bulky substituents (e.g., -Si(iPr)₃) slows reaction kinetics, necessitating microwave-assisted synthesis for improved yields .

Methodological solutions include: - DFT calculations to predict reactive sites.

- Kinetic studies (e.g., variable-temperature NMR) to map reaction pathways .

Q. How can bioactivity studies differentiate between direct binding and off-target effects?

For derivatives like ethyl 2-amino-5-fluoro analogs:

- Competitive binding assays (e.g., SPR or ITC) quantify target affinity (e.g., Kd values).

- β-arrestin recruitment assays (e.g., BRET) identify biased signaling pathways, distinguishing on-target vs. pleiotropic effects .

Example: Ethyl 5-chloro-2-methyl-1-oxo derivatives showed β-arrestin bias (EC₅₀ = 0.8 nM) but no off-target GPCR activity .

Safety and Best Practices

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.